Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride
Description
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride (CAS No. 105-71-5) is an organic compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . Structurally, it features a methyl ester group, a secondary amine linkage, and a methoxy-oxopropyl substituent. This compound is utilized in synthetic organic chemistry, particularly in peptide coupling and as a precursor for bioactive molecules. Its hazard profile includes warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-12-7(10)3-5-9-6-4-8(11)13-2;/h9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYOAIAPAOULRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride, with the chemical formula C9H18ClNO and a molecular weight of 239.69 g/mol, is a small molecule scaffold that has garnered interest in various scientific research fields, particularly in biology and chemistry. This compound features a unique chemical structure that includes a methoxy group, an oxopropyl group, and a methylamino group attached to a propanoate backbone. Its biological activity is primarily associated with its interactions in metabolic pathways and enzyme-substrate relationships.
The biological activity of this compound can be attributed to its ability to act as a substrate for specific enzymes. The methoxy and oxopropyl groups enhance its binding affinity to molecular targets, which may lead to the formation of intermediate products essential for various metabolic processes. This compound's interaction with enzymes can influence cellular functions, making it a valuable tool in biochemical research.
This compound undergoes several chemical reactions:
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Converts methoxy group to carboxylic acid derivative | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Reduces oxopropyl group to hydroxyl group | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |
| Substitution | Methylamino group can participate in nucleophilic substitution | Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu) |
These reactions highlight the compound's versatility and potential applications in synthesizing more complex molecules.
Biological Activity Studies
Research has demonstrated the compound's potential biological activities through various in vitro studies. For instance, the compound has been evaluated for its anticancer properties against different human cell lines, including MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). The results indicated significant inhibition of cell proliferation and induced autophagic cell death, particularly in the A375 cell line due to increased reactive oxygen species (ROS) production and lipid peroxidation .
Case Study: Anticancer Activity
A study focusing on the anticancer effects of similar compounds revealed that methyl derivatives can interact strongly with proteins involved in cancer cell proliferation. The binding affinity was assessed using spectrofluorometric titration and molecular docking simulations, indicating that the compound's interactions with serum albumin could influence its bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
This compound can be compared with other similar compounds based on their structural features and biological activities:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-[(2-methoxycarbonyl-ethyl)(methyl)amino]propanoate | Contains an ethyl group instead of oxopropyl | Moderate anticancer activity |
| Dimethyl 3,3'-[(methylimino)dipropanoate] | Exhibits different binding properties due to imine linkage | Lower binding affinity |
| Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | Similar structure but different amino acid backbone | Enhanced metabolic pathway interaction |
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-[(3-Methoxy-3-oxopropyl)amino]propanoate Hydrochloride and Analogues
Preparation Methods
Preparation of Methyl 3-aminopropanoate Hydrochloride
This intermediate is commonly prepared by esterification of β-alanine with methanol in the presence of thionyl chloride, followed by hydrochloride salt formation.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Methanol + Thionyl chloride (SOCl2), 0°C to room temp, 1 h stirring | Methanol is activated by SOCl2 to form methyl chloride in situ, facilitating esterification | SOCl2 added dropwise under ice bath to control exotherm |
| 2 | β-Alanine added at 20–66°C, reflux for 6 h | β-Alanine reacts with activated methanol to form methyl 3-aminopropanoate hydrochloride | Reaction monitored by TLC with 2% ninhydrin solution; complete conversion achieved |
| 3 | Solvent evaporation | Isolation of methyl 3-aminopropanoate hydrochloride as a solid | Yield reported as quantitative (100%) in literature |
This method is well-documented and provides a high-purity intermediate for further functionalization.
Amination with 3-Methoxy-3-oxopropyl Group
The key step involves nucleophilic substitution or reductive amination of methyl 3-aminopropanoate hydrochloride with an appropriate 3-methoxy-3-oxopropyl derivative.
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Methyl 3-aminopropanoate hydrochloride + 3-methoxy-3-oxopropyl halide or equivalent electrophile | Amino group acts as nucleophile attacking the electrophilic carbonyl or alkyl halide site | Typically performed under basic conditions to neutralize HCl and promote nucleophilicity |
| 2 | Solvent: organic solvents such as dichloromethane or tetrahydrofuran (THF) | Solvent choice affects solubility and reaction rate | Use of dry solvents preferred to avoid hydrolysis |
| 3 | Base: sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine | Base scavenges HCl and activates amine | Base quantity optimized to maximize yield and minimize side reactions |
| 4 | Reaction temperature: room temperature to mild heating (25–60°C) | Temperature control is critical to avoid decomposition | Reaction time varies from 1–6 hours depending on scale and conditions |
| 5 | Purification: column chromatography or recrystallization | Isolates pure this compound | Typical eluents include ethyl acetate/hexanes or preparative HPLC |
This synthetic route is supported by analogous preparation methods for related esters and amines, where nucleophilic substitution on activated esters or halides is a common approach.
Reaction Monitoring and Characterization
- TLC (Thin Layer Chromatography): Used to monitor reaction progress; visualization with ninhydrin for amines.
- LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and purity.
- NMR Spectroscopy (1H-NMR and 13C-NMR): Confirms structural integrity, particularly methoxy, ester, and amino groups.
- IR Spectroscopy: Identifies characteristic carbonyl stretch (~1700 cm⁻¹) and amine bands.
- Melting Point and Elemental Analysis: Further confirm compound identity and purity.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane, THF (dry) | Ensures solubility and minimizes hydrolysis |
| Base | NaH, K2CO3, or triethylamine | Neutralizes HCl, promotes nucleophilicity |
| Temperature | 25–60°C | Higher temps increase rate but risk decomposition |
| Reaction Time | 1–6 hours | Longer times improve conversion but may increase by-products |
| Monitoring | TLC, LC-MS | Ensures reaction completeness and product integrity |
| Purification | Column chromatography, recrystallization | Critical for removing impurities and isolating pure product |
Research Findings and Optimization Notes
- Yield Optimization: Stoichiometric balance of amine and electrophile, controlled addition of base, and dry reaction conditions are essential to maximize yield and reduce side reactions.
- Reaction Mechanism: Likely proceeds via nucleophilic substitution of the amine on an activated ester or halide group, with hydrochloride salt formation stabilizing the product.
- Stability: The hydrochloride salt form enhances compound stability, reducing hydrolysis of the ester moiety during storage.
- Scale-up Considerations: For industrial synthesis, continuous flow reactors and in-line monitoring (e.g., LC-MS) can improve reproducibility and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride?
- Methodology : The compound can be synthesized via a two-step process:
Amination : React methyl acrylate derivatives with a protected amine (e.g., tert-butoxycarbonyl, Boc) under argon to prevent oxidation. Use dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base to deprotonate intermediates .
Hydrochloride Salt Formation : Treat the free amine with HCl gas or hydrochloric acid in anhydrous conditions. Confirm salt formation via FT-IR (N–H stretch at ~2500 cm⁻¹) and elemental analysis .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Purity can be enhanced via recrystallization from ethanol/water mixtures.
Q. How can the hydrochloride salt form be structurally characterized?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure to confirm the hydrochloride salt’s ionic bonding. For example, reports bond angles and distances for a related 3-methoxy-3-oxopropanaminium chloride .
- NMR : Compare ¹H/¹³C NMR of the free base and hydrochloride salt. The NH₂ proton signal (~δ 8.5 ppm) disappears upon salt formation, replaced by a broad NH₃⁺ signal (~δ 10–12 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
